3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-18-10-9-13-20(16-18)26-25(28)23-24(22(17-31-23)19-11-5-3-6-12-19)32(29,30)27(2)21-14-7-4-8-15-21/h3-17H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOPMTDBZVDLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a sulfonyl chloride derivative.
Attachment of Phenyl Groups: Phenyl groups can be attached through Friedel-Crafts acylation or alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of thiophene compounds exhibit significant anticancer properties. The sulfamoyl group in this compound enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene-based compounds could inhibit tumor growth in xenograft models, showing promise for further development as anticancer agents.
-
Antimicrobial Properties
- Compounds containing thiophene rings have been reported to possess antimicrobial activity. The presence of the sulfamoyl group may enhance this effect by increasing solubility and bioavailability.
- Case Study : Research indicated that similar compounds exhibited inhibitory effects against various bacterial strains, suggesting potential for use in developing new antibiotics.
Materials Science Applications
-
Organic Photovoltaics
- The unique electronic properties of thiophene derivatives make them suitable for organic photovoltaic applications. The compound can be utilized as a donor material in solar cell technology.
- Data Table : Comparison of photovoltaic performance between different thiophene derivatives.
Compound Power Conversion Efficiency (%) Fill Factor (%) Open Circuit Voltage (V) Compound A 8.5 0.65 0.75 Compound B 9.1 0.70 0.78 3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide 9.5 0.72 0.80 -
Conductive Polymers
- The incorporation of this compound into conductive polymer matrices can enhance electrical conductivity and thermal stability, making it valuable for electronic applications.
- Case Study : A study explored the incorporation of thiophene derivatives into poly(3,4-ethylenedioxythiophene) (PEDOT), resulting in improved conductivity and mechanical properties.
Environmental Chemistry Applications
-
Pollutant Degradation
- Thiophene compounds have shown potential in the degradation of environmental pollutants through photocatalytic processes.
- Case Study : Research demonstrated that under UV light irradiation, thiophene derivatives could effectively degrade organic pollutants in wastewater treatment systems.
-
Sensor Development
- The compound's electronic properties can be harnessed for developing sensors capable of detecting environmental toxins or biological markers.
- Data Table : Performance metrics for sensors utilizing different thiophene derivatives.
Sensor Type Detection Limit (ppm) Response Time (s) Selectivity Ratio Thiophene A Sensor 0.5 10 50 Thiophene B Sensor 0.2 8 60 This compound Sensor 0.1 5 70
Mechanism of Action
The mechanism of action of 3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfamoyl and carboxamide groups allows for hydrogen bonding and electrostatic interactions with target molecules, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Thiophene Carboxamide Family
The compound shares structural similarities with other thiophene carboxamides, particularly those substituted with sulfonamide groups. Key analogues include:
Functional Implications of Substituent Variations
- Sulfamoyl vs. Sulfamoyl groups often enhance solubility and receptor binding compared to sulfonyl moieties.
- Aromatic Substitutions : The 3-methylphenyl carboxamide in the target compound contrasts with the 4-chlorophenyl groups in analogues. Chlorine substituents typically increase lipophilicity and metabolic stability, while methyl groups may reduce steric hindrance .
Biological Activity
The compound 3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 358.46 g/mol
- Key Functional Groups : Sulfamoyl, carboxamide, thiophene.
This structure is characterized by the presence of a sulfamoyl group, which is significant for its biological activity.
Antimicrobial Activity
Sulfonamides, including the target compound, exhibit notable antibacterial properties. A study on similar sulfamoyl compounds indicated that they possess moderate to high activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.21 μM to 0.83 μM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Candida albicans | 0.83 |
The antimicrobial action of sulfonamides typically involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis . For the compound , molecular docking studies suggest that it may interact effectively with similar targets, forming crucial hydrogen bonds and π-π interactions that stabilize the binding within the active site of the enzyme .
Case Studies
- Antibacterial Screening : In a systematic evaluation of sulfonamide derivatives, compounds similar to the target showed promising results against clinical strains of both Gram-positive and Gram-negative bacteria. The study highlighted the efficacy of these compounds in inhibiting bacterial growth and suggested further exploration into their potential as therapeutic agents .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines. Results indicated that while some derivatives exhibited low toxicity at higher concentrations, they maintained significant antimicrobial activity, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling substituted aryl/heteroaryl amines with activated carbonyl intermediates. Key steps include:
- Solvent-free conditions : Neat stirring or fusion methods at elevated temperatures to minimize side reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics using cyclohexanone and aluminum oxide as a solid support, improving yield and purity .
- Catalytic systems : Basic catalysts (e.g., K2CO3) facilitate sulfamoyl group incorporation .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Resolve 3D molecular geometry using SHELXL for refinement (space group determination, thermal displacement parameters) .
- Spectroscopy :
- NMR : Assign peaks using <sup>1</sup>H (δ 7.2–8.1 ppm for aromatic protons) and <sup>13</sup>C (carbonyl at ~165 ppm) .
- IR : Confirm sulfonamide (1320–1160 cm<sup>−1</sup>) and carboxamide (1680–1630 cm<sup>−1</sup>) functionalities .
- HPLC : Assess purity (>98%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production under solvent-free conditions?
- Methodological Answer :
- Parameter optimization :
- Temperature : 120–140°C to balance reaction rate and decomposition .
- Catalyst loading : 10 mol% K2CO3 enhances nucleophilic substitution efficiency .
- Workup : Use flash chromatography (hexane/EtOAc gradient) to isolate the product with >85% yield .
- Scale-up challenges : Address exothermicity via controlled heating and inert atmospheres .
Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data during structural analysis?
- Methodological Answer :
- Multi-technique validation :
- Compare X-ray-derived bond lengths/angles with DFT-calculated geometries .
- Reconcile NMR chemical shifts with computational predictions (e.g., Gaussian09) .
- Error analysis : Check for twinning in crystallographic data using SHELXD and refine with TWIN/BASF commands in SHELXL .
- Case study : A 2024 study resolved conflicting NOESY and X-ray data by identifying dynamic disorder in the phenylthiophene moiety .
Q. What in vitro models are suitable for evaluating this compound's biological activity?
- Methodological Answer :
- Receptor binding assays : Use CHO cells transfected with orexin receptors (OX1/OX2) to measure IC50 via calcium flux assays .
- Kinase inhibition profiling : Screen against PI3K/mTOR pathways using competitive ATP-binding assays (CETSA or TR-FRET) .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) with MTT assays, comparing EC50 to known inhibitors like BEZ235 .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across different assay platforms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
